1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone
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Overview
Description
1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone is an organic compound that belongs to the class of phenyl ethanones It is characterized by the presence of a benzyloxy group, a hydroxy group, and an iodine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone typically involves a multi-step process:
Preparation of 1-(2-hydroxy-4-benzyloxyphenyl)ethanone:
Iodination of 1-(2-hydroxy-4-benzyloxyphenyl)ethanone:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium azide or organometallic compounds can be used for substitution reactions.
Major Products:
Oxidation: Formation of this compound derivatives with additional carbonyl functionalities.
Reduction: Formation of 1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals with antibacterial, antifungal, and anticancer properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including chalcones and other phenyl ethanone derivatives.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone depends on its specific application:
Comparison with Similar Compounds
1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone can be compared with other similar compounds:
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone: Lacks the iodine atom, which can affect its reactivity and biological activity.
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone: Similar structure but with the iodine atom in a different position, which can influence its chemical properties and applications.
1-(4-(Benzyloxy)-2-hydroxy-3-bromophenyl)ethanone: Contains a bromine atom instead of iodine, which can lead to different reactivity and biological effects.
Properties
Molecular Formula |
C15H13IO3 |
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Molecular Weight |
368.17 g/mol |
IUPAC Name |
1-(2-hydroxy-3-iodo-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13IO3/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 |
InChI Key |
LMISEFZDMRKEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)I)O |
Origin of Product |
United States |
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